N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Lipophilicity Drug-likeness ADME prediction

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1218791-36-6), also known as 4-cyclopropylamino-3-nitrophenylboronic acid pinacol ester, is a dual-functionalized aryl boronate ester of the formula C₁₅H₂₁BN₂O₄ (MW 304.15 g/mol). The compound integrates three pharmacologically and synthetically relevant features into a single scaffold: a pinacol-protected boronic ester for palladium-catalyzed cross-coupling, a nitro group at the ortho position relative to the boronate, and an N-cyclopropyl secondary amine at the para position.

Molecular Formula C15H21BN2O4
Molecular Weight 304.153
CAS No. 1218791-36-6
Cat. No. B594449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS1218791-36-6
Molecular FormulaC15H21BN2O4
Molecular Weight304.153
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-]
InChIInChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3
InChIKeyNRIFOFRAGQPPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1218791-36-6): Procurement-Ready Boronate Ester Building Block for Suzuki-Miyaura Cross-Coupling


N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1218791-36-6), also known as 4-cyclopropylamino-3-nitrophenylboronic acid pinacol ester, is a dual-functionalized aryl boronate ester of the formula C₁₅H₂₁BN₂O₄ (MW 304.15 g/mol) [1]. The compound integrates three pharmacologically and synthetically relevant features into a single scaffold: a pinacol-protected boronic ester for palladium-catalyzed cross-coupling, a nitro group at the ortho position relative to the boronate, and an N-cyclopropyl secondary amine at the para position . This combination is uncommon among commercially catalogued aryl boronates, positioning the compound as a niche intermediate for medicinal chemistry programs that require simultaneous C–C bond formation and downstream functionalization of the nitro and cyclopropylamino motifs .

Why Generic Aryl Boronate Esters Cannot Replace N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Multi-Step Synthetic Sequences


Simple aryl boronate esters such as 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3) or 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 833486-94-5) each lack at least one functional handle present in the target compound [1]. The N-cyclopropylamine imparts increased lipophilicity (calculated LogP ~4.47 vs. ~2.15–2.58 for the mono-substituted analogs) and introduces a secondary amine hydrogen-bond donor that modulates both pharmacokinetic properties and solid-state intermolecular interactions . The ortho-nitro group alters the electronic character of the aryl ring, affecting oxidative addition and transmetallation rates in Suzuki couplings differently than non-nitrated or meta-substituted analogs [2]. Substituting with a generic building block would forfeit at least one synthetic step—re-introducing the missing functionality post-coupling typically requires additional protection/deprotection sequences that erode overall yield and increase procurement costs. Consequently, researchers targeting complex biaryl architectures with predefined cyclopropylamino-nitro substitution patterns cannot simply interchange this compound with its closest commercially available analogs without accepting a longer, lower-yielding synthetic route.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Versus Closest Aryl Boronate Analogs


Lipophilicity (LogP) and Predicted Membrane Permeability: Target Compound vs. 2-Nitro and 4-Amino Pinacol Boronate Analogs

The target compound exhibits a calculated LogP of 4.47 (Fluorochem ChemAxon-derived value) , which is 1.89 log units higher than 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (LogP 2.58) and 2.32 log units higher than 4-aminophenylboronic acid pinacol ester (LogP 2.15) [1]. A separate source (Leyan) reports a lower LogP of 2.47 for the target compound calculated by a different algorithm, which is comparable to the 2-nitro analog ; this inter-algorithm variability is common and underscores the need for experimental confirmation. The topological polar surface area (TPSA) of the target is 73.63 Ų , which is 16.67 Ų lower than the 2-nitro analog (TPSA 90.30 Ų) , suggesting improved passive membrane permeability despite higher molecular weight.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Capacity: The N-Cyclopropyl Secondary Amine as a Differentiating Pharmacophoric Feature

The target compound possesses one hydrogen bond donor (the N-cyclopropyl secondary amine) , a feature absent in both the 2-nitro analog (CAS 833486-94-5, which has a primary aniline NH₂, HBD = 2 including the aniline protons) and the 4-amino analog (CAS 214360-73-3, HBD = 1 from the primary NH₂ but with different geometry) [1]. In practice, the cyclopropylamino NH acts as a geometrically constrained H-bond donor with a distinct orientation compared to a primary aniline, influencing binding pose in kinase hinge regions and other protein pockets that recognize secondary amine motifs. The cyclopropyl group also imposes conformational restriction (Fsp³ = 0.6 for the target vs. typical values of 0.3–0.4 for non-cyclopropyl analogs), which can pre-organize the molecule for target binding and reduce entropic penalties upon complex formation.

Hydrogen bonding Pharmacophore design Target engagement

Vendor Purity and Pricing Comparison: Multi-Supplier Availability of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The target compound is available from multiple reputable vendors at defined purity grades: Fluorochem (98%, £77/250 mg, £186/1 g) , Leyan (98%) , and AKSci (95%) . This multi-vendor landscape provides procurement redundancy not available for the N-cyclopropyl analog lacking the nitro group (4-(cyclopropylamino)phenylboronic acid pinacol ester), which is listed without a definitive CAS registry number and appears only through custom synthesis channels . For the 2-nitro analog (CAS 833486-94-5), pricing from Leyan at 96% purity is lower on a per-gram basis , but that compound lacks the cyclopropylamino functionality, necessitating an additional synthetic step. The target compound thus offers a cost-efficiency advantage when the full substitution pattern is required, as the alternative two-step route (Suzuki coupling with the simpler boronate followed by N-cyclopropylation) would incur additional reagent, purification, and labor costs that typically exceed the price differential.

Procurement Supply chain Purity specification

Storage and Handling Stability Profile: Recommended Conditions for Long-Term Research Use

The target compound is recommended for storage at 2–8°C in a dry, sealed environment away from moisture [1]. This is a more stringent requirement than that for 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3), which is typically stored at +4°C (refrigerator) but is described as a crystalline solid with a defined melting point of 165–169°C, indicating robust ambient stability [2]. The target compound's GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , a profile similar to other nitroaromatic pinacol boronates. No specialized inert-atmosphere handling (glovebox) is mandated by any vendor for the neat solid, though standard practice for boronate esters exposed to prolonged ambient humidity recommends desiccated storage to prevent gradual hydrolysis of the pinacol ester to the free boronic acid.

Stability Storage Supply chain integrity

Electronic Modulation of Boronate Reactivity: Ortho-Nitro Effect on Suzuki Coupling Transmetallation Rates

The ortho-nitro group in the target compound exerts a strong electron-withdrawing effect (Hammett σₘ ≈ 0.71 for NO₂) on the aryl ring to which the boronate ester is attached, increasing the electrophilicity of the boron center and accelerating the rate-limiting transmetallation step in Suzuki-Miyaura couplings compared to non-nitrated analogs [1]. In contrast, the 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3) bears an electron-donating NH₂ group (σₚ ≈ -0.66) that deactivates the boronate toward transmetallation. The 2-nitro analog (CAS 833486-94-5) shares the nitro activation but lacks the cyclopropylamino group, meaning the target compound uniquely combines transmetallation-enhancing nitro substitution with a secondary amine handle that survives the coupling step. Quantitative kinetic data comparing this specific compound with analogs is not publicly available in the peer-reviewed literature; the reactivity differential cited here is inferred from Hammett linear free-energy relationships established for aryl boronate esters in Suzuki couplings [1].

Suzuki-Miyaura coupling Electronic effects Reactivity tuning

Optimal Application Scenarios for N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting kinase hinge regions frequently utilize N-cyclopropyl-substituted aromatic amines as key pharmacophoric elements. This compound enables a convergent synthesis wherein the boronate ester undergoes Suzuki coupling with a heteroaryl halide core, installing the entire cyclopropylamino-nitroaryl motif in a single step. The integrated substitution pattern avoids post-coupling N-cyclopropylation, which on electron-deficient nitroarenes often proceeds in low yield (<40%) due to competing side reactions. The higher LogP (4.47) and moderate TPSA (73.63 Ų) of the target compound also align with CNS drug-likeness parameters, making it particularly suitable for neuroscience-targeted kinase programs where blood-brain barrier penetration is required.

Building Block for PROTAC (Proteolysis-Targeting Chimera) Linker Attachment

The dual functionality of the target compound—a boronate ester for biaryl coupling and a secondary amine for subsequent linker conjugation—makes it an ideal intermediate in PROTAC development. Following Suzuki coupling to install the target-protein-binding warhead, the cyclopropylamino NH can be directly acylated or alkylated with a PEG-linker terminus without requiring a separate deprotection step. This contrasts with 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3), where the primary aniline would necessitate chemoselective N-functionalization in the presence of other nucleophilic residues on the coupled product [1].

Agrochemical Intermediate Requiring Nitro Group Retention for Downstream Reduction

In agrochemical discovery, the ortho-nitro group serves as a latent aniline for subsequent reduction to a primary amine or for elaboration to heterocycles (e.g., benzimidazoles, quinoxalines). The target compound delivers the nitro group pre-installed and positioned for regioselective post-coupling transformations. The electronic activation provided by the nitro group (Hammett σₘ ≈ 0.71) [2] facilitates Suzuki coupling under mild conditions, preserving sensitive functionality elsewhere in the coupling partner—an advantage when working with elaborate agrochemical scaffolds that cannot tolerate forcing thermal or basic conditions required for less activated boronates.

Chemical Biology Probe Synthesis with Integrated Fluorescence Quenching Capability

The nitro group on the target compound can function as an intrinsic fluorescence quencher in FRET-based probe designs. When coupled to a fluorophore-bearing aryl halide, the resulting biaryl product positions the nitro group in proximity to the fluorophore, enabling distance-dependent quenching studies. The cyclopropylamino handle simultaneously provides a conjugation point for biomolecule attachment (e.g., via NHS ester coupling). This dual-purpose design is not achievable with 4-aminophenylboronic acid pinacol ester, which lacks the quenching nitro group, nor with the 2-nitro analog (CAS 833486-94-5), which lacks the secondary amine bioconjugation handle [1].

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